molecular formula C18H20N2O2 B2988720 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 379252-51-4

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B2988720
CAS No.: 379252-51-4
M. Wt: 296.37
InChI Key: PQIIGWXSXCHIGZ-UHFFFAOYSA-N
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Description

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Mechanism of Action

Target of Action

The compound 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole belongs to the class of organic compounds known as imidazoles . Imidazoles are known to interact with various targets such as Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, potentially altering the function of these proteins and leading to changes in the biological processes they regulate.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the condensation of 4-methoxyphenol with 2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that include the formation of the benzimidazole core followed by functionalization at various positions on the ring. These processes are optimized for high yield and purity, often employing catalytic methods and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
  • 2-((4-fluorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
  • 2-((4-nitrophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Uniqueness

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIIGWXSXCHIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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